

Application Notes and Protocols for Nodulisporic Acid in Veterinary Ectoparasite Control

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Compound of Interest		
Compound Name:	Nodulisporic acid	
Cat. No.:	B1246615	Get Quote

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Introduction

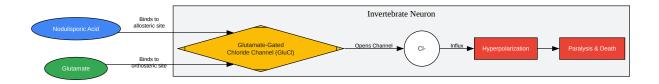
Nodulisporic acid A (NsAA), a fungal metabolite isolated from Nodulisporium sp., represents a significant advancement in the search for novel ectoparasiticides for veterinary use.[1][2] This indole diterpene exhibits potent and systemic insecticidal activity against a range of ectoparasites, including fleas and ticks, while demonstrating a wide therapeutic index in mammals.[1][3] Its unique mode of action, targeting invertebrate-specific glutamate-gated chloride channels (GluCls), makes it a compelling candidate for development, particularly in an era of increasing resistance to existing drug classes.[3][4][5] These application notes provide a comprehensive overview of the use of **nodulisporic acid** in ectoparasite control, including its mechanism of action, efficacy data, and detailed experimental protocols.

Mechanism of Action

Nodulisporic acid's insecticidal properties stem from its action as a potent positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates.[4][6] These channels are ligand-gated ion channels crucial for neurotransmission in insects and nematodes but are absent in mammals, providing a basis for the compound's selective toxicity.[3][6]

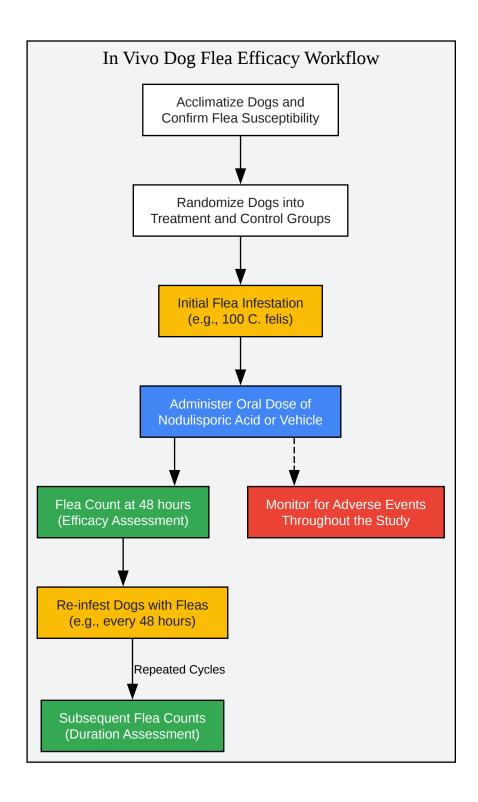


NsA A binds to a high-affinity site on the GluCl receptor, distinct from the glutamate binding site. [4] This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions into the nerve and muscle cells of the ectoparasite.[4][6] The resulting hyperpolarization of the cell membrane causes a flaccid paralysis and ultimately, the death of the parasite.[6] This mechanism is similar to that of ivermectin, another potent ectoparasiticide, although **nodulisporic acid** has been shown to be more selective for insect GluCls over those of nematodes and does not activate vertebrate glycine- or GABA-gated chloride channels.[4][6]









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